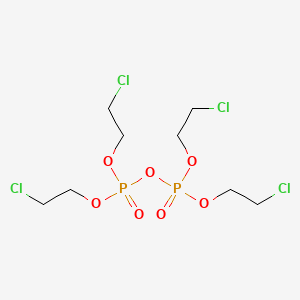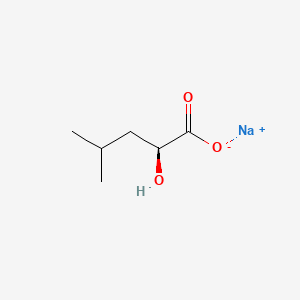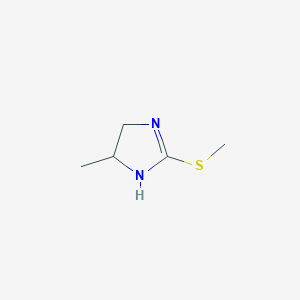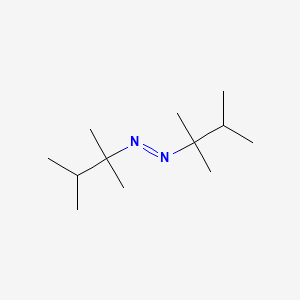
(E)-Bis(2,3-dimethylbutan-2-yl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Bis(2,3-dimethylbutan-2-yl)diazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by two 2,3-dimethylbutan-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis(2,3-dimethylbutan-2-yl)diazene typically involves the reaction of 2,3-dimethylbutan-2-ylamine with nitrous acid. The reaction proceeds through the formation of a diazonium salt intermediate, which subsequently undergoes coupling to form the diazene compound. The reaction conditions generally include:
-
Formation of Diazonium Salt
- React 2,3-dimethylbutan-2-ylamine with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C).
- The reaction produces the diazonium salt intermediate.
-
Coupling Reaction
- The diazonium salt is then treated with a reducing agent such as sodium sulfite (Na2SO3) to form the this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Bis(2,3-dimethylbutan-2-yl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the diazene group can yield the corresponding amine.
Substitution: The diazene group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted diazene derivatives.
Aplicaciones Científicas De Investigación
(E)-Bis(2,3-dimethylbutan-2-yl)diazene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-Bis(2,3-dimethylbutan-2-yl)diazene involves its interaction with molecular targets and pathways. The diazene group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: Contains a diazene group flanked by phenyl groups.
Dimethylazobenzene: Similar structure but with methyl groups attached to the phenyl rings.
Di-tert-butylazobenzene: Contains tert-butyl groups instead of 2,3-dimethylbutan-2-yl groups.
Uniqueness
(E)-Bis(2,3-dimethylbutan-2-yl)diazene is unique due to the presence of the 2,3-dimethylbutan-2-yl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
52406-57-2 |
|---|---|
Fórmula molecular |
C12H26N2 |
Peso molecular |
198.35 g/mol |
Nombre IUPAC |
bis(2,3-dimethylbutan-2-yl)diazene |
InChI |
InChI=1S/C12H26N2/c1-9(2)11(5,6)13-14-12(7,8)10(3)4/h9-10H,1-8H3 |
Clave InChI |
RYQCEARGGAZJGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(C)N=NC(C)(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide](/img/structure/B14637505.png)
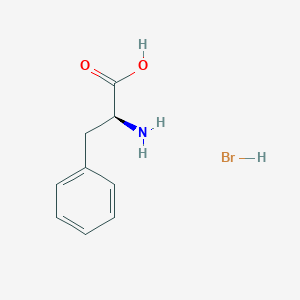


![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)
![N-[5-(6-Amino-2-fluoro-purin-9-YL)-4-hydroxy-2-(hydroxymethyl)oxolan-3-YL]acetamide](/img/structure/B14637527.png)
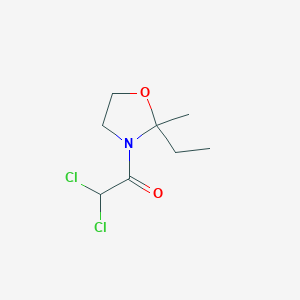
![9,10-Di([1,1'-biphenyl]-2-yl)anthracene](/img/structure/B14637542.png)

![Oxirane, [(pentabromophenoxy)methyl]-](/img/structure/B14637555.png)
